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Compound of Interest

Compound Name:
2-Nitro-5-

(trifluoromethoxy)benzoic acid

Cat. No.: B060611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral characterization of 2-Nitro-5-
(trifluoromethoxy)benzoic acid using Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS). Due to the limited availability of public experimental data for this specific

compound, this document focuses on a predicted characterization based on established

spectroscopic principles and a comparison with closely related, experimentally characterized

analogues.

Executive Summary
2-Nitro-5-(trifluoromethoxy)benzoic acid is a substituted aromatic carboxylic acid with

potential applications in medicinal chemistry and materials science. A thorough structural

confirmation is paramount for its use in research and development. This guide outlines the

expected ¹H NMR, ¹³C NMR, and mass spectral data for the target compound and compares it

with data from structurally similar molecules. Detailed experimental protocols for acquiring such

data are also provided to aid researchers in their own characterization efforts.
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The following tables summarize the predicted NMR and MS data for 2-Nitro-5-
(trifluoromethoxy)benzoic acid and compare it with the experimental data of selected

analogues. The predictions are based on the known effects of the nitro (-NO₂), trifluoromethoxy

(-OCF₃), and carboxylic acid (-COOH) functional groups on the benzene ring.

Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)

Compound
Aromatic Protons
(ppm)

Carboxylic Acid
Proton (ppm)

Solvent

2-Nitro-5-

(trifluoromethoxy)benz

oic acid (Predicted)

~8.3-8.5 (d, H-3),

~7.8-8.0 (dd, H-4),

~7.6-7.8 (d, H-6)

~10-13 DMSO-d₆

2-Chloro-3-nitro-5-

(trifluoromethyl)benzoi

c acid

8.70 (d, J = 2.2 Hz,

1H), 8.40 (d, J = 2.2

Hz, 1H)

- DMSO-d₆

2-Nitrobenzoic acid

8.15 (dd, 1H), 7.90

(td, 1H), 7.75 (td, 1H),

7.68 (dd, 1H)

~13.5 DMSO-d₆

2-Fluoro-5-

nitrobenzoic acid

8.45 (dd, 1H), 8.35

(ddd, 1H), 7.55 (t, 1H)
- CDCl₃

Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)
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Compoun
d

C=O
(ppm)

C-NO₂
(ppm)

C-OCF₃
(ppm)

Aromatic
Carbons
(ppm)

OCF₃
(ppm)

Solvent

2-Nitro-5-

(trifluorome

thoxy)benz

oic acid

(Predicted)

~165 ~148 ~147 (q)

~135,

~128,

~125,

~122, ~120

~120 (q) DMSO-d₆

2-Chloro-3-

nitro-5-

(trifluorome

thyl)benzoi

c acid

164.3 149.7

To cite this document: BenchChem. [Characterization of 2-Nitro-5-(trifluoromethoxy)benzoic
Acid: A Comparative Spectroscopic Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b060611#characterization-of-2-nitro-5-
trifluoromethoxy-benzoic-acid-by-nmr-and-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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